molecular formula C21H13N3OS B2654909 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 313404-23-8

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2654909
CAS No.: 313404-23-8
M. Wt: 355.42
InChI Key: QIKXROJFNRTGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a synthetic small molecule featuring a privileged 1,3-thiazole scaffold, a structure renowned in medicinal chemistry for its diverse pharmacological potential . The thiazole nucleus is a common motif in numerous FDA-approved drugs and preclinical candidates, particularly in oncology, due to its ability to interact with critical biological targets . This compound is specifically designed for research applications in drug discovery and chemical biology. Compounds based on the 1,3-thiazole structure have demonstrated significant promise in anticancer research. They have been shown to exhibit potent antiproliferative properties against various cancer cell lines, including both drug-sensitive and multidrug-resistant models, suggesting potential for overcoming therapy resistance . The mechanism of action for such molecules often involves the modulation of key oncogenic pathways; related thiazole derivatives have been reported to interact with targets such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), indicating potential as dual-targeting agents . For Research Use Only. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS/c22-12-14-5-7-16(8-6-14)19-13-26-21(23-19)24-20(25)18-10-9-15-3-1-2-4-17(15)11-18/h1-11,13H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKXROJFNRTGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and yields the desired thiazole derivative in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide. The thiazole moiety is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • Cytotoxicity against Cancer Cell Lines : Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against several cancer cell lines, such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer). For instance, a study reported that thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 mM against these cell lines, suggesting a strong structure-activity relationship where modifications to the thiazole ring enhance anticancer efficacy .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis through mitochondrial pathways and the inhibition of key signaling pathways involved in cell survival and proliferation .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Thiazole derivatives have shown promising results against various bacterial strains, including those resistant to conventional antibiotics.

Research Findings

  • Inhibition of Bacterial Growth : A study demonstrated that thiazole-containing compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the thiazole ring was found to enhance antibacterial efficacy .
  • Potential for Drug Development : Given the increasing prevalence of antibiotic resistance, thiazole derivatives are being explored as potential leads for new antibacterial agents. Their unique structural features allow for modifications that can enhance activity and reduce toxicity .

Organic Electronics

Beyond biological applications, this compound has potential uses in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Applications in Material Science

  • Charge Transport Materials : Thiazole derivatives are being studied for their ability to function as charge transport materials in OLEDs due to their favorable electronic properties and stability under operational conditions .
  • Photovoltaic Devices : Research indicates that incorporating thiazole units into polymer backbones can improve the efficiency of organic photovoltaic devices by enhancing light absorption and charge mobility .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferation and induction of apoptosisIC50 values range from 1.61 µg/mL to 23.30 mM against various cancer lines
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteriaSignificant activity observed; potential for development of new antibiotics
Organic ElectronicsUtilized as charge transport materials in OLEDs and OPVsEnhances efficiency and stability in electronic applications

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit cancer cell growth by inducing apoptosis through caspase activation and disrupting cellular pathways .

Comparison with Similar Compounds

Key Observations:

  • Cyanophenyl vs. Halogenated/CF3 Substituents: In aminothiazole derivatives, the 4-cyanophenyl group (as in 6d) demonstrates superior antioxidant-reducing power (6d > 6c (4-Cl) > 6e (4-CF3)) and antibacterial activity against E. coli compared to chloro- or trifluoromethyl-substituted analogs .
  • Naphthalene Carboxamide vs. Formamide: Replacing naphthalene-2-carboxamide with N-methylformamide (as in ) reduces molecular weight (243.29 vs.
  • Positional Isomerism : The target compound’s naphthalene-2-carboxamide group versus the naphthalene-1-carboxamide isomer () may influence steric interactions and logP (3.24 vs. similar values), affecting membrane permeability and target engagement.

Pharmacological and Physicochemical Profiling

Table 2: Physicochemical and Pharmacokinetic Comparison

Property Target Compound (Est.) 6d (4-Cyanophenyl) N-Methylformamide Analog Naphthalene-1-carboxamide
Molecular Weight (g/mol) ~350 355.4 243.29 254.31
logP ~3.5 (predicted) N/A ~2.8 3.24
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH, COOH) 0 1
Key Bioactivities Antioxidant, antibacterial Cytotoxic, antibacterial Imaging probe precursor Undisclosed

Key Insights:

  • Antioxidant Mechanism: The 4-cyanophenyl group enhances radical scavenging via electron donation, as seen in 6d’s DPPH assay performance (6b > 11 > 6a > BHT) . This contrasts with 4-chlorophenyl analogs, where Cl’s inductive effect reduces electron availability.
  • Antibacterial Specificity: Thiazoles with 4-cyanophenyl substituents (e.g., 6d) show broad-spectrum activity against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, outperforming 4-fluorophenyl and 4-trifluoromethylphenyl derivatives in MIC assays .
  • Imaging vs. Therapeutic Use : The N-methylformamide analog () lacks ionizable groups, favoring blood-brain barrier penetration for CNS imaging (e.g., mGluR5 targeting in ), whereas the target compound’s carboxamide may suit peripheral therapeutic applications.

Biological Activity

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including anticancer, antibacterial, and anticonvulsant properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H14N2O
  • Molecular Weight : 278.32 g/mol

Structure

The compound features a thiazole ring, a naphthalene moiety, and a carboxamide group, which are critical for its biological activity.

Anticancer Activity

Research has demonstrated that thiazole-based compounds exhibit notable anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation effectively.

Case Studies

  • Antitumor Efficacy : A study found that thiazole derivatives displayed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic effects. The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups significantly enhances activity .
  • Mechanism of Action : Molecular dynamics simulations indicated that certain thiazole compounds interact with Bcl-2 protein primarily through hydrophobic contacts, which is crucial for their anticancer efficacy .
CompoundIC50 (µg/mL)Cell Line
Compound 91.61Various
Compound 101.98Various
Compound 13< DoxorubicinJurkat/A-431

Antibacterial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. A study highlighted that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Findings

  • Compounds with nitro groups at specific positions on the phenyl ring showed enhanced antibacterial activity compared to existing antibiotics .
CompoundActivity TypeBacteria Tested
Compound AAntibacterialGram-positive
Compound BAntibacterialGram-negative

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored through various studies. For example, certain thiazole-integrated compounds demonstrated high anticonvulsant properties in animal models.

Research Insights

A specific thiazole compound exhibited a median effective dose (ED50) that provided complete protection against seizures induced by pentylenetetrazol (PTZ), indicating its potential as an anticonvulsant agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide?

  • Methodological Answer : Synthesis typically involves cyclocondensation of N-(4-chlorophenyl)-1,3-thiazole-2,4-diamine with naphthalene-2-carboxamide derivatives. Key steps include:

  • Cyclocondensation : Using reagents like ammonium thiocyanate or cyanoacetic acid under reflux conditions in anhydrous solvents (e.g., ethanol or DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Characterization : Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. Thiazole ring formation is validated by IR absorption at ~1600 cm1^{-1} (C=N stretch) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

  • Data Collection : At 100–150 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Direct methods (SHELXS) and refinement (SHELXL) to resolve non-H atoms. Hydrogen bonds (N–H⋯O/S) and π-π stacking (centroid distances ~3.6 Å) are analyzed using Mercury software .
  • Twinning : For non-merohedral twins, refine using TWIN/BASF commands in SHELXL. Example: A twin component ratio of 0.357:0.643 observed in related naphthalene-carboxamide derivatives .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : COX/LOX inhibition assays using recombinant enzymes (IC50_{50} determination via UV-Vis spectroscopy at 590 nm) .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubation. Compare IC50_{50} values to cisplatin controls .
  • Anti-inflammatory Models : Dorsal air pouch assay in mice, measuring leukocyte migration and cytokine levels (ELISA) .

Advanced Research Questions

Q. How can computational docking elucidate the interaction between this compound and protein targets like CDK2 or PTPN2?

  • Methodological Answer :

  • Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
  • Protein Preparation : Retrieve CDK2/PTPN2 structures from PDB (e.g., 1HCL for CDK2). Remove water, add polar hydrogens, and assign Kollman charges.
  • Docking : Use AutoDock Vina. Key parameters: grid box size 25 Å, exhaustiveness = 20. Hydrophobic interactions (e.g., thiazole-naphthalene with Val18/Ala144 in CDK2) and hydrogen bonds (carboxamide with Asp86) are analyzed .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-carboxamide derivatives?

  • Methodological Answer :

  • Structural Validation : Confirm purity via HPLC (≥95%) and SC-XRD to rule out polymorphic variations.
  • Assay Standardization : Use identical cell lines (ATCC-verified) and enzyme batches.
  • SAR Analysis : Compare substituent effects (e.g., 4-cyanophenyl vs. chlorophenyl on COX-2 selectivity) .

Q. How do solvent polarity and pH influence the compound’s spectroscopic properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λmax_{\text{max}} in solvents (DMSO, ethanol, water) at pH 2–12. Protonation of the carboxamide group (pKa ~4.5) shifts absorption from 320 nm (neutral) to 350 nm (deprotonated) .
  • Fluorescence Quenching : Titrate with KI (0–0.1 M) to study collisional quenching. Stern-Volmer plots reveal solvent-dependent quenching constants .

Key Recommendations for Researchers

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the cyanophenyl group.
  • Crystallography : Address twinning early in refinement to prevent model bias.
  • Bioassays : Include positive controls (e.g., aspirin for COX, doxorubicin for anticancer) to contextualize activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.